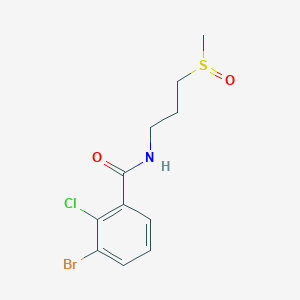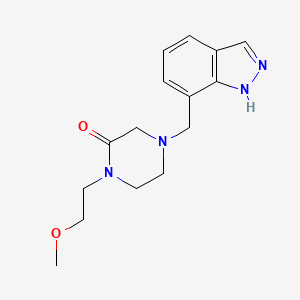![molecular formula C20H24N2O3 B7647442 4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has a mechanism of action that is of interest to researchers. In
Mechanism of Action
The mechanism of action of 4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the regulation of calcium ion channels and the activation of protein kinase C. The activation of these pathways can lead to the modulation of neurotransmitter release, neuronal excitability, and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its binding to the sigma-1 receptor. Research has shown that the activation of this receptor can lead to the modulation of various physiological processes, including the regulation of neurotransmitter release, ion channel activity, and cell survival. This compound has also been shown to have potential anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one in lab experiments is its specificity for the sigma-1 receptor. This specificity allows researchers to study the effects of sigma-1 receptor activation on various physiological processes. However, one limitation of using this compound is its limited availability and high cost.
Future Directions
There are several future directions for research involving 4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one. One potential direction is the study of its effects on various neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety. Another potential direction is the development of more potent and selective sigma-1 receptor agonists. Additionally, research could focus on the development of new synthesis methods to increase the availability and reduce the cost of this compound.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has a specific synthesis method and mechanism of action that make it of interest to researchers studying the central nervous system. The biochemical and physiological effects of this compound are primarily related to its binding to the sigma-1 receptor. While there are advantages to using this compound in lab experiments, there are also limitations related to its availability and cost. Future research could focus on developing more potent and selective sigma-1 receptor agonists and improving the synthesis methods of this compound.
Synthesis Methods
The synthesis of 4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one involves several steps. The first step is the synthesis of 2,5-dimethoxybenzaldehyde, which is then converted to 2,5-dimethoxybenzylamine. The next step involves the reaction of 2,5-dimethoxybenzylamine with 2-chloro-1-(4-methoxyphenyl)ethanone to form the intermediate compound, 4-[1-(2,5-dimethoxyphenyl)ethyl]piperidine. This intermediate is then reacted with 2-pyrrolidinone to yield the final product, this compound.
Scientific Research Applications
4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one has potential applications in scientific research, particularly in the study of central nervous system disorders. This compound has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. Research has shown that the activation of the sigma-1 receptor can have therapeutic effects in a variety of neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety.
properties
IUPAC Name |
4-[1-[(5-phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19-12-15(13-21-19)18-8-4-5-11-22(18)14-17-9-10-20(25-17)24-16-6-2-1-3-7-16/h1-3,6-7,9-10,15,18H,4-5,8,11-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQNURZZMGKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CC(=O)NC2)CC3=CC=C(O3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)


![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)

![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)
![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)